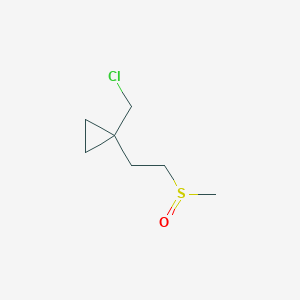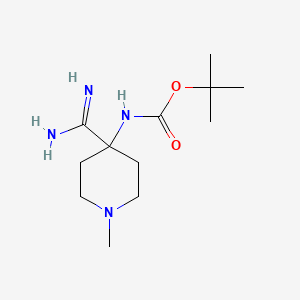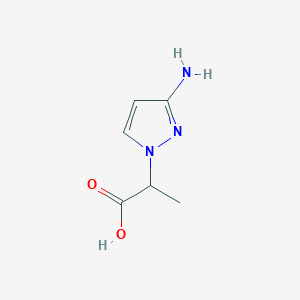
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H3ClF3NO2S. It is a derivative of benzene, characterized by the presence of a cyano group, a trifluoromethoxy group, and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-cyano-2-(trifluoromethoxy)benzenesulfonyl chloride with appropriate reagents under controlled conditions. One common method includes the use of trifluoromethoxybenzene as a starting material, which undergoes sulfonylation and subsequent chlorination to introduce the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation reactions followed by purification processes to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and specific solvents can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) can be employed.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) are used.
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Amines: Formed from the reduction of the cyano group.
Sulfonic Acids: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The cyano and trifluoromethoxy groups can also participate in reactions, contributing to the compound’s versatility in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the cyano group.
4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both the cyano and trifluoromethoxy groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a valuable reagent in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H3ClF3NO3S |
|---|---|
Peso molecular |
285.63 g/mol |
Nombre IUPAC |
4-cyano-2-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H3ClF3NO3S/c9-17(14,15)7-2-1-5(4-13)3-6(7)16-8(10,11)12/h1-3H |
Clave InChI |
YJZRWBWMGHBBCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)OC(F)(F)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








phosphanium bromide](/img/structure/B13151309.png)
![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)

![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)




